molecular formula C23H35Cl3N4S B13767785 Benzimidazole, 1-(2-(diethylamino)ethyl)-2-((p-(diethylamino)phenyl)thio)-, trihydrochloride, hydrate CAS No. 4929-81-1

Benzimidazole, 1-(2-(diethylamino)ethyl)-2-((p-(diethylamino)phenyl)thio)-, trihydrochloride, hydrate

Cat. No.: B13767785
CAS No.: 4929-81-1
M. Wt: 506.0 g/mol
InChI Key: DRILCDRZWWHYPC-UHFFFAOYSA-N
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Description

Benzimidazole, 1-(2-(diethylamino)ethyl)-2-((p-(diethylamino)phenyl)thio)-, trihydrochloride, hydrate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes diethylamino groups and a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For this specific compound, the synthesis might involve:

    Condensation Reaction: o-Phenylenediamine reacts with a suitable carboxylic acid derivative under acidic or basic conditions.

    Thioether Formation: Introduction of the thioether linkage through nucleophilic substitution reactions.

    Diethylamino Group Addition: Alkylation reactions to introduce diethylamino groups.

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

Benzimidazole derivatives are used as intermediates in organic synthesis and as ligands in coordination chemistry.

Biology

These compounds exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

Benzimidazole derivatives are used in the development of pharmaceuticals, particularly as antiparasitic and antifungal agents.

Industry

In the industrial sector, these compounds are used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in antiparasitic applications, these compounds can inhibit microtubule formation, disrupting cell division.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Mebendazole: A well-known antiparasitic agent.

    Albendazole: Another antiparasitic compound with a similar mechanism of action.

Uniqueness

The unique structure of Benzimidazole, 1-(2-(diethylamino)ethyl)-2-((p-(diethylamino)phenyl)thio)-, trihydrochloride, hydrate, with its diethylamino groups and thioether linkage, may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Properties

CAS No.

4929-81-1

Molecular Formula

C23H35Cl3N4S

Molecular Weight

506.0 g/mol

IUPAC Name

[4-[[3-[2-(diethylazaniumyl)ethyl]-1H-benzimidazol-3-ium-2-yl]sulfanyl]phenyl]-diethylazanium;trichloride

InChI

InChI=1S/C23H32N4S.3ClH/c1-5-25(6-2)17-18-27-22-12-10-9-11-21(22)24-23(27)28-20-15-13-19(14-16-20)26(7-3)8-4;;;/h9-16H,5-8,17-18H2,1-4H3;3*1H

InChI Key

DRILCDRZWWHYPC-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC[N+]1=C(NC2=CC=CC=C21)SC3=CC=C(C=C3)[NH+](CC)CC.[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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